Gastro-caine

Description

Gastro-caine is a pharmaceutical compound primarily used for its local anesthetic and anti-inflammatory properties in gastrointestinal (GI) therapeutics. Such compounds typically function by inhibiting neuronal sodium channels, reducing pain signals and inflammation in conditions like gastritis or peptic ulcers . Analytical methods for similar compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are critical for quantifying this compound’s pharmacokinetics and purity .

Properties

CAS No. |

99232-07-2 |

|---|---|

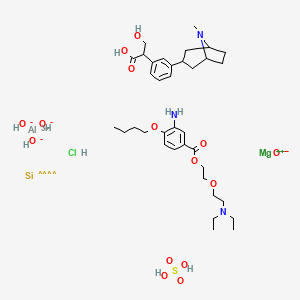

Molecular Formula |

C36H61AlClMgN3O15SSi |

Molecular Weight |

922.8 g/mol |

InChI |

InChI=1S/C19H32N2O4.C17H23NO3.Al.ClH.Mg.H2O4S.3H2O.O.Si/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3;1-18-14-5-6-15(18)9-13(8-14)11-3-2-4-12(7-11)16(10-19)17(20)21;;;;1-5(2,3)4;;;;;/h8-9,15H,4-7,10-14,20H2,1-3H3;2-4,7,13-16,19H,5-6,8-10H2,1H3,(H,20,21);;1H;;(H2,1,2,3,4);3*1H2;;/q;;+3;;+2;;;;;-2;/p-3 |

InChI Key |

KNTPQIAPKCWTAR-UHFFFAOYSA-K |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl |

Synonyms |

Gastro-caine Gastrocaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Properties

Gastro-caine’s efficacy and safety are benchmarked against structurally analogous agents like lidocaine, benzocaine, and procaine. Key parameters include onset time, duration of action, and mucosal adhesion. For instance:

| Compound | Onset (min) | Duration (hr) | Mucosal Adhesion | Metabolism Pathway |

|---|---|---|---|---|

| This compound | 2–5 | 3–4 | High | Hepatic CYP3A4 |

| Lidocaine | 1–3 | 1–2 | Moderate | Hepatic CYP1A2 |

| Benzocaine | 3–7 | 1–1.5 | Low | Plasma esterases |

This compound exhibits prolonged duration due to enhanced mucosal binding, reducing dosing frequency compared to lidocaine and benzocaine. Its reliance on CYP3A4 metabolism necessitates caution with cytochrome inhibitors .

Analytical Methodologies

Quantitative analysis of this compound and comparators employs HPLC and LC-MS, as validated for caffeine and theobromine in prior studies . For example, simultaneous determination of alkaloids in coffee via LC-MS (detection limit: 0.1 µg/mL) mirrors protocols applicable to this compound’s quality control . Spectral characterization (e.g., UV-Vis absorption) further ensures batch consistency, akin to methods for purine alkaloids .

Metabolic and Functional Differences

Unlike lidocaine, which undergoes rapid hepatic clearance, this compound’s slower metabolism via CYP3A4 prolongs its therapeutic window. This contrasts with ester-based agents like benzocaine, which are hydrolyzed in plasma, increasing overdose risks in patients with esterase deficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.